molecular formula C19H31ClN2O3 B12744061 Carbamic acid, dimethyl-, 4-(1,1-dimethylethyl)-3-(2-(1-pyrrolidinyl)ethoxy)phenyl ester, monohydrochloride CAS No. 118116-09-9

Carbamic acid, dimethyl-, 4-(1,1-dimethylethyl)-3-(2-(1-pyrrolidinyl)ethoxy)phenyl ester, monohydrochloride

Cat. No.: B12744061
CAS No.: 118116-09-9
M. Wt: 370.9 g/mol
InChI Key: HNQRBOWIJABYHP-UHFFFAOYSA-N
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Description

Carbamic acid, dimethyl-, 4-(1,1-dimethylethyl)-3-(2-(1-pyrrolidinyl)ethoxy)phenyl ester, monohydrochloride is a complex organic compound It is characterized by the presence of a carbamate group, a pyrrolidine ring, and a phenyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, dimethyl-, 4-(1,1-dimethylethyl)-3-(2-(1-pyrrolidinyl)ethoxy)phenyl ester, monohydrochloride typically involves multiple steps. One common route includes the reaction of dimethylcarbamoyl chloride with a phenolic compound, followed by the introduction of the pyrrolidine moiety through nucleophilic substitution. The reaction conditions often require the use of a base, such as triethylamine, and solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, dimethyl-, 4-(1,1-dimethylethyl)-3-(2-(1-pyrrolidinyl)ethoxy)phenyl ester, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Carbamic acid, dimethyl-, 4-(1,1-dimethylethyl)-3-(2-(1-pyrrolidinyl)ethoxy)phenyl ester, monohydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of carbamic acid, dimethyl-, 4-(1,1-dimethylethyl)-3-(2-(1-pyrrolidinyl)ethoxy)phenyl ester, monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding or inhibition, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]-, 1,1-dimethylethyl ester
  • Carbamic acid, N-[2-(2,5-dioxo-1-pyrrolidinyl)-1,1-dimethyl-2-oxoethyl]-, 1,1-dimethylethyl ester

Uniqueness

Carbamic acid, dimethyl-, 4-(1,1-dimethylethyl)-3-(2-(1-pyrrolidinyl)ethoxy)phenyl ester, monohydrochloride is unique due to its specific structural features, such as the combination of a carbamate group, a pyrrolidine ring, and a phenyl ester

Properties

CAS No.

118116-09-9

Molecular Formula

C19H31ClN2O3

Molecular Weight

370.9 g/mol

IUPAC Name

[4-tert-butyl-3-(2-pyrrolidin-1-ylethoxy)phenyl] N,N-dimethylcarbamate;hydrochloride

InChI

InChI=1S/C19H30N2O3.ClH/c1-19(2,3)16-9-8-15(24-18(22)20(4)5)14-17(16)23-13-12-21-10-6-7-11-21;/h8-9,14H,6-7,10-13H2,1-5H3;1H

InChI Key

HNQRBOWIJABYHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)OC(=O)N(C)C)OCCN2CCCC2.Cl

Origin of Product

United States

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